CUDC-427

Catalog No.
S548197
CAS No.
1446182-94-0
M.F
C29H36N6O4S
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CUDC-427

CAS Number

1446182-94-0

Product Name

CUDC-427

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide

Molecular Formula

C29H36N6O4S

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1

InChI Key

HSHPBORBOJIXSQ-HARLFGEKSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

Solubility

GDC-0917 free base is soluble in DMSO, not water soluble. GDC-0917 TFA salt is water soluble.

Synonyms

GDC0917; GDC-0917; GDC 0917; CUDC427; CUDC-427; CUDC 427.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

Description

The exact mass of the compound L-Prolinamide, N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(2-(2-oxazolyl)-4-phenyl-5-thiazolyl)- is 564.25187 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as GDC-0917 free base is soluble in DMSO, not water soluble. GDC-0917 TFA salt is water soluble.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CUDC-427, also known as GDC-0917, is a selective antagonist of inhibitor of apoptosis proteins (IAPs), which play a crucial role in regulating apoptosis by inhibiting activated caspases. This compound is an orally bioavailable small molecule that has been developed for the treatment of various cancers, particularly those resistant to conventional therapies. It targets the IAP family, promoting activation of downstream apoptotic pathways, making it a promising candidate for enhancing the efficacy of existing cancer treatments .

CUDC-427 functions primarily through its interaction with IAPs, specifically by displacing them from their binding sites on caspases. The mechanism involves:

  • Binding to IAPs: CUDC-427 binds selectively to IAP proteins, inhibiting their function.
  • Caspase Activation: This inhibition allows for the activation of caspases, leading to programmed cell death (apoptosis) in cancer cells.
  • Combination Therapy Potential: CUDC-427 has shown enhanced cytotoxic effects when used in combination with other chemotherapeutic agents, such as cisplatin, indicating its ability to synergistically increase the effectiveness of these drugs .

CUDC-427 has demonstrated significant biological activity in preclinical and clinical studies:

  • Antitumor Activity: In mouse xenograft models, CUDC-427 exhibited single-agent antitumor activity against various tumors, including breast cancer and lymphoma .
  • Pharmacodynamics: Clinical trials have shown that CUDC-427 effectively reduces cellular levels of cIAP-1 in peripheral blood mononuclear cells (PBMCs), indicating target engagement and pharmacodynamic activity .
  • Safety Profile: The compound was well-tolerated in clinical settings with manageable adverse effects such as fatigue and nausea .

CUDC-427 is primarily being investigated for its applications in oncology:

  • Cancer Treatment: It is being developed for treating solid tumors and lymphomas, particularly in patients who have failed prior therapies.
  • Combination Therapy: Researchers are exploring its use in combination with other agents to overcome drug resistance and enhance therapeutic outcomes .

Studies have highlighted several important interactions involving CUDC-427:

  • Synergistic Effects: When combined with cisplatin, CUDC-427 significantly enhances the drug's cytotoxicity against resistant cancer cell lines, indicating potential for combination therapy .
  • Biomarker Studies: Research has identified biomarkers that may predict response to CUDC-427 treatment, aiding in patient selection for clinical trials .

Several compounds share similarities with CUDC-427 in terms of mechanism and application. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
LCL161Inhibitor of apoptosis proteinsMore potent against certain IAPs
AZD5582Second mitochondria-derived activatorDual action on IAPs and apoptosis
SMAC mimeticsMimics SMAC proteinEndogenous antagonist; varied potency
GDC-0152Selective IAP inhibitorFocused on hematological malignancies

CUDC-427 stands out due to its oral bioavailability and its specific targeting of monovalent IAP interactions, making it suitable for various cancer types resistant to traditional therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

564.25187482 g/mol

Monoisotopic Mass

564.25187482 g/mol

Heavy Atom Count

40

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KWH46ZDG32

Wikipedia

Gdc-0917

Dates

Modify: 2023-07-15
1: Wong H, Gould SE, Budha N, Darbonne WC, Kadel EE 3rd, La H, Alicke B, Halladay JS, Erickson R, Portera C, Tolcher AW, Infante JR, Mamounas M, Flygare JA, Hop CE, Fairbrother WJ. Learning and Confirming with Preclinical Studies: Modeling and Simulation in the Discovery of GDC-0917, an IAP Antagonist. Drug Metab Dispos. 2013 41:2104-2113.  PubMed PMID: 24041744.

Explore Compound Types